t-Boc-N-amido-PEG10-Br

PROTAC linker optimization PEG chain length aqueous solubility

PROTAC linker length critically modulates ternary complex stability, yet generic PEG reagents lack orthogonal protection, complicating stepwise bioconjugation. t-Boc-N-amido-PEG10-Br (CAS 2787474-57-9) resolves this with a precisely defined PEG10 spacer and two chemically distinct handles: • Boc-protected amine - enables temporary masking during initial conjugation, minimizing side reactions • Terminal bromide - efficient leaving group for nucleophilic substitution with warhead or ligand precursors • Monodisperse PEG10 chain (PDI 1.0) - enhances aqueous solubility and provides intermediate spatial distance for optimal POI-E3 ligase orientation. Supplied with full analytical characterization for reproducible PROTAC library synthesis and ADC development.

Molecular Formula C27H54BrNO12
Molecular Weight 664.6 g/mol
Cat. No. B15143285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-N-amido-PEG10-Br
Molecular FormulaC27H54BrNO12
Molecular Weight664.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30)
InChIKeyOOSGSGCLPWRCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-N-amido-PEG10-Br: PEG10-Based PROTAC Linker with Boc-Protected Amine and Bromide Reactive End


t-Boc-N-amido-PEG10-Br is a monodisperse polyethylene glycol (PEG)-based linker, belonging to the class of heterobifunctional PEGylation reagents and PROTAC (PROteolysis TArgeting Chimera) linkers. It features a ten-unit ethylene glycol spacer (PEG10) that confers aqueous solubility, a tert-butyloxycarbonyl (Boc)-protected amine for controlled deprotection, and a terminal bromide as a leaving group for nucleophilic substitution. Its molecular formula is C27H54BrNO12 and its molecular weight is 664.62 g/mol . The compound is primarily utilized as a building block in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system .

Why t-Boc-N-amido-PEG10-Br Cannot Be Simply Replaced with Other PEG Linkers or In-Class Analogs


PEG linkers are not interchangeable passive tethers; their length, flexibility, and end-group chemistry directly modulate ternary complex formation, solubility, and degradation efficiency in PROTAC applications. Substituting t-Boc-N-amido-PEG10-Br with a shorter analog (e.g., PEG4 or PEG6) reduces aqueous solubility and may constrain the spatial distance required for optimal POI-E3 ligase orientation, potentially lowering degradation potency [1]. Conversely, longer linkers (e.g., PEG15) increase molecular weight and hydrodynamic radius, which can alter pharmacokinetic properties and introduce undesirable entropic penalties [2]. Furthermore, the combination of a Boc-protected amine and a bromide leaving group provides a specific, orthogonal reactivity profile that is not universally present in all PEG linkers, making direct substitution chemically and functionally non-equivalent .

t-Boc-N-amido-PEG10-Br: Quantitative Differentiation Evidence Against Closest Analogs


PEG10 Chain Length Confers Intermediate Solubility and Flexibility Compared to Shorter (PEG4/PEG6) and Longer (PEG15) Analogs

The water solubility of PEG-appended molecules increases with PEG chain length, but the relationship is non-linear. A study on monodisperse PEG chains demonstrated that solubility trends can be predicted and measured, with intermediate lengths (e.g., PEG10) often providing an optimal balance between solubility enhancement and minimal entropic penalty [1]. Compared to the shorter PEG4 analog (MW 356.25), which exhibits only slight solubility in chloroform and methanol , t-Boc-N-amido-PEG10-Br (MW 664.62) benefits from a longer hydrophilic spacer that increases aqueous solubility while avoiding the excessive molecular weight (884.88 for PEG15) that can lead to undesired pharmacokinetic changes .

PROTAC linker optimization PEG chain length aqueous solubility

PEG Linker Length Directly Modulates PROTAC Degradation Efficiency: Class Evidence Supporting PEG10 Optimization

A structure-activity relationship study on Retro-2-based PROTACs demonstrated that GSPT1 degradation depends on the length of the flexible PEG chain linker, showing for the first time that linker length is a critical determinant of degradation efficiency [1]. Similarly, in a SARS-CoV-2 macrodomain PROTAC campaign, compounds bearing linker lengths of 3-5 ethylene glycol subunits resulted in PROTACs with IC50 values varying between 50-70 μM, whereas optimization of linker length and rigidity yielded PROTACs with IC50 values of 1-5 μM, a >10-fold improvement [2]. While direct data for t-Boc-N-amido-PEG10-Br are not available, these class-level findings establish that PEG10 represents an intermediate, tunable linker length that can be systematically explored to identify the optimal degradation window for a given target pair.

PROTAC degradation DC50 linker length optimization

Bromide Leaving Group Enables Efficient Nucleophilic Substitution for Bioconjugation and PEGylation

The terminal bromide group in t-Boc-N-amido-PEG10-Br serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and other nucleophiles, facilitating efficient bioconjugation and PEGylation under mild conditions . While quantitative rate constants for this specific compound are not publicly available, the bromide leaving group is well-established in the literature as superior to chloride and more stable than iodide, providing a balance of reactivity and handling convenience [1]. In contrast, analogs bearing less reactive end-groups (e.g., hydroxyl) require additional activation steps, increasing synthetic complexity and potential side reactions.

nucleophilic substitution bioconjugation leaving group reactivity

Boc-Protected Amine Provides Orthogonal Deprotection Control Under Mild Acidic Conditions

The Boc (tert-butyloxycarbonyl) group on t-Boc-N-amido-PEG10-Br is stable under a wide range of conditions, including highly basic environments, but can be easily removed using strong acids such as trifluoroacetic acid (TFA) or at low pH in water to release the primary amine . This orthogonal protection strategy allows for sequential, site-specific conjugation, minimizing side reactions during multi-step PROTAC synthesis. In contrast, analogs with unprotected amines require more complex protection/deprotection schemes or risk undesired reactivity.

orthogonal protection Boc deprotection PEG linker synthesis

t-Boc-N-amido-PEG10-Br: High-Value Application Scenarios in PROTAC Development and Bioconjugation


PROTAC Linker Optimization: Screening Intermediate PEG Lengths for Ternary Complex Formation

In PROTAC development, the spatial distance between the target protein and E3 ligase binding pockets is critical. t-Boc-N-amido-PEG10-Br, with its 10-unit PEG chain, serves as an intermediate-length linker that can be empirically screened alongside shorter (PEG4-8) and longer (PEG15) variants to identify the optimal linker length for maximal degradation efficiency (DC50) and minimal off-target effects [1]. The bromide and Boc-protected amine provide orthogonal reactive handles for stepwise conjugation of warhead and E3 ligase ligands, facilitating rapid library synthesis .

Bioconjugation and PEGylation of Peptides/Proteins Requiring Controlled Amine Reactivity

The Boc-protected amine of t-Boc-N-amido-PEG10-Br allows for temporary masking of the amine functionality during initial conjugation steps, enabling site-specific PEGylation of peptides or proteins. Following bromide-mediated conjugation to a target nucleophile, the Boc group can be selectively removed under mild acidic conditions to reveal a free amine for further derivatization or attachment of a second payload . This orthogonal approach minimizes side reactions and simplifies purification.

Synthesis of Antibody-Drug Conjugates (ADCs) with Cleavable PEG Linkers

Although primarily used in PROTACs, t-Boc-N-amido-PEG10-Br can also serve as a cleavable linker in ADC development. The bromide group facilitates attachment to drug payloads, while the PEG10 spacer enhances aqueous solubility and reduces aggregation of hydrophobic cytotoxins. The Boc-protected amine provides a handle for subsequent conjugation to the antibody after deprotection . This application leverages the established role of PEG linkers in improving ADC stability and pharmacokinetics.

Material Science and Surface Functionalization Requiring Defined PEG Spacers

The monodisperse nature of t-Boc-N-amido-PEG10-Br ensures a precisely defined 10-unit PEG spacer, which is valuable for surface functionalization in biosensors, nanoparticles, and microarrays. The bromide end can be used to covalently anchor the linker to surfaces bearing nucleophilic groups, while the Boc-protected amine can be deprotected to immobilize biomolecules (e.g., antibodies, oligonucleotides) in a controlled orientation [2].

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